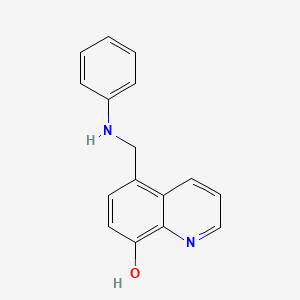

5-(Anilinomethyl)quinolin-8-ol

説明

5-(Anilinomethyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are notable for their biological activities and are often used in the synthesis of various pharmacologically active compounds .

準備方法

The synthesis of 5-(Anilinomethyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where quinolin-8-ol is reacted with aniline in the presence of a palladium catalyst and a suitable base . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

化学反応の分析

科学的研究の応用

5-(Anilinomethyl)quinolin-8-ol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-(Anilinomethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . The exact pathways and molecular targets can vary depending on the specific application and the type of organism or cell being targeted .

類似化合物との比較

5-(Anilinomethyl)quinolin-8-ol can be compared with other similar compounds, such as:

Quinolin-8-ol: This compound is a simpler derivative of quinoline and serves as a precursor in the synthesis of more complex derivatives.

5-(N-Substituted-Anilino)-8-hydroxyquinolines: These compounds have similar structures but with different substituents on the aniline group, leading to variations in their chemical and biological properties.

Quinolin-8-amines: These are isomerically related compounds that also serve as valuable scaffolds in organic synthesis and have diverse applications.

The uniqueness of this compound lies in its specific anilinomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

5-(Anilinomethyl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₁₆H₁₄N₂O, features a quinoline backbone substituted with an anilinomethyl group at the 5-position and a hydroxyl group at the 8-position. This structure is critical for its biological activity, influencing its interaction with various biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. A study synthesized several related compounds and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics.

| Compound | Concentration (μg/ml) | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|---|

| This compound | 500 | 30 | Staphylococcus aureus |

| This compound | 500 | 26 | Bacillus subtilis |

| This compound | 500 | 55 | Escherichia coli |

| Nitroxoline (Standard) | - | 24 | Pseudomonas aeruginosa |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Antioxidant Activity

In addition to its antibacterial properties, this compound has shown moderate antioxidant activity. Studies utilizing the DPPH radical scavenging method indicated that certain derivatives possess significant free radical scavenging abilities, although not as potent as standard antioxidants like ascorbic acid .

Anticancer Potential

The anticancer activity of quinoline derivatives has been extensively studied. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines. A detailed investigation into these compounds revealed that they could inhibit cell proliferation in vitro, particularly in human cancer cell lines such as HeLa and MCF-7 .

The biological activities of this compound are thought to arise from its ability to interact with multiple molecular targets. The hydroxyl group at the 8-position is believed to play a crucial role in chelation with metal ions, which can enhance its antibacterial and anticancer activities. Additionally, the anilinomethyl substituent may influence the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies

- Antibacterial Efficacy : In a comparative study, derivatives of quinoline were tested against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics .

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results showed that certain modifications at the 5-position significantly enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting a structure-activity relationship that merits further investigation .

特性

IUPAC Name |

5-(anilinomethyl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-15-9-8-12(14-7-4-10-17-16(14)15)11-18-13-5-2-1-3-6-13/h1-10,18-19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZWEHRUSPUFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C3C=CC=NC3=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333388 | |

| Record name | 5-(anilinomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID842629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66279-76-3 | |

| Record name | 5-(anilinomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。